molecular formula C5H7Cl2NO B12362166 4,6-Dichloropiperidin-2-one

4,6-Dichloropiperidin-2-one

Katalognummer: B12362166
Molekulargewicht: 168.02 g/mol
InChI-Schlüssel: MCXMVDCEBQOQSQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4,6-Dichloropiperidin-2-one is a chemical compound belonging to the piperidine family, characterized by a six-membered ring containing one nitrogen atom and five carbon atoms. The presence of two chlorine atoms at the 4th and 6th positions of the piperidine ring makes this compound particularly interesting for various chemical and pharmaceutical applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dichloropiperidin-2-one typically involves the chlorination of piperidin-2-one. One common method includes the use of thionyl chloride (SOCl₂) as a chlorinating agent under reflux conditions. The reaction is carried out in an inert solvent such as dichloromethane, and the product is purified through crystallization or distillation.

Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The process involves the chlorination of piperidin-2-one using chlorine gas in the presence of a catalyst, followed by purification steps to isolate the desired product.

Analyse Chemischer Reaktionen

Types of Reactions: 4,6-Dichloropiperidin-2-one undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols.

    Reduction Reactions: The compound can be reduced to form piperidin-2-one derivatives.

    Oxidation Reactions: Oxidation can lead to the formation of more complex piperidine derivatives.

Common Reagents and Conditions:

    Substitution: Reagents like sodium amide (NaNH₂) or thiourea in polar solvents.

    Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst.

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

Major Products:

    Substitution: Formation of N-substituted piperidin-2-one derivatives.

    Reduction: Formation of piperidin-2-one.

    Oxidation: Formation of piperidine-2,6-dione derivatives.

Wissenschaftliche Forschungsanwendungen

4,6-Dichloropiperidin-2-one has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibitors and receptor binding studies.

    Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the treatment of neurological disorders.

    Industry: Utilized in the production of agrochemicals and specialty chemicals.

Wirkmechanismus

The mechanism of action of 4,6-Dichloropiperidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways.

Vergleich Mit ähnlichen Verbindungen

    4,6-Dichloropyrimidine: Shares a similar structure but with a pyrimidine ring.

    2,6-Dichloropiperidine: Similar structure with chlorine atoms at different positions.

    4-Chloropiperidine: Contains only one chlorine atom.

Uniqueness: 4,6-Dichloropiperidin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted synthesis and specialized applications in various fields.

Eigenschaften

Molekularformel

C5H7Cl2NO

Molekulargewicht

168.02 g/mol

IUPAC-Name

4,6-dichloropiperidin-2-one

InChI

InChI=1S/C5H7Cl2NO/c6-3-1-4(7)8-5(9)2-3/h3-4H,1-2H2,(H,8,9)

InChI-Schlüssel

MCXMVDCEBQOQSQ-UHFFFAOYSA-N

Kanonische SMILES

C1C(CC(=O)NC1Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.